

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Nitrofurantoin Quantification

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Compound of Interest		
Compound Name:	Furantoin	
Cat. No.:	B1679001	Get Quote

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Introduction

Nitro**furantoin** is a crucial antibiotic primarily used for treating urinary tract infections. Accurate and reliable quantification of Nitro**furantoin** in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted analytical technique for this purpose, offering high specificity, sensitivity, and accuracy. This document provides a detailed protocol for the quantification of Nitro**furantoin** using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify Nitro**furantoin**. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. The concentration of Nitro**furantoin** is determined by comparing the peak area of the sample to that of a known standard.

Quantitative Data Summary

The following tables summarize typical quantitative data and chromatographic conditions for the HPLC analysis of Nitro**furantoin**.



Table 1: Chromatographic Conditions

Parameter	Condition 1	Condition 2[1]	Condition 3[2]
Column	Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 μm)	Cogent Bidentate C18™ (75 mm x 4.6 mm, 4 μm)	ZORBAX Eclipse XDB - C18 (150 mm x 4.6 mm, 5 μm)
Mobile Phase	0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v)	85% DI Water / 15% Acetonitrile / 0.1% Formic Acid (v/v)	Acetonitrile : Buffer (88:12 v/v), pH 5.0
Flow Rate	1.0 mL/min	1.0 mL/min	1.6 mL/min
Detection Wavelength	254 nm	254 nm	254 nm
Injection Volume	5 μL	5 μL	20 μL
Column Temperature	30°C	Ambient	25°C
Internal Standard	None specified	Acetanilide	None specified

Table 2: Method Validation Parameters

Parameter	Result (Condition 1)	Result (Condition 3)[2]	Result (Plasma/Urine)[3]
Linearity Range	50 - 150 μg/mL	50 - 150 μg/mL	Plasma: 0.010 - 2.48 μg/mL, Urine: 0.380 - 187 μg/mL
Correlation Coefficient (r²)	0.9999	0.999	> 0.99
Retention Time (Nitrofurantoin)	~ 2.0 min	8.423 min	Not specified
Limit of Quantification (LOQ)	Not specified	Not specified	Plasma: 0.010 μg/mL, Urine: 0.380 μg/mL[3]



Experimental Protocols

This section provides a detailed methodology for the quantification of Nitro**furantoin** in a pharmaceutical capsule formulation, adapted from established methods.[1]

Materials and Reagents

- Nitrofurantoin reference standard
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Deionized (DI) water
- Nitrofurantoin capsules (e.g., 100 mg strength)
- Acetanilide (Internal Standard)
- 0.45 μm Nylon syringe filters

Equipment

- HPLC system with UV detector
- Analytical balance
- Volumetric flasks (50 mL)
- Pipettes
- Sonicator
- Syringes

Preparation of Solutions

Mobile Phase (Condition 2): Prepare a mixture of 85% DI Water, 15% Acetonitrile, and 0.1% Formic Acid (v/v/v). Degas the mobile phase prior to use.



Standard Stock Solution (1 mg/mL Nitrofurantoin): Accurately weigh approximately 25 mg of Nitrofurantoin reference standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of the mobile phase, sonicate for 10 minutes, and then dilute to the mark with the mobile phase.

Internal Standard Stock Solution (1 mg/mL Acetanilide): Accurately weigh approximately 25 mg of Acetanilide and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

Working Standard Solution: Prepare a working standard solution by diluting the Standard Stock Solution with the mobile phase to a final concentration within the linear range (e.g., 100 µg/mL).

Sample Preparation (from Capsules)[3]

- Empty the contents of one 100 mg Nitrofurantoin capsule into a 50 mL volumetric flask.
- Add a portion of the mobile phase to the flask.
- Sonicate for 10 minutes to ensure complete dissolution.
- Dilute to the mark with the mobile phase.
- Filter a portion of the solution through a 0.45 μm nylon syringe filter.
- Pipette 20 μ L of the filtrate and 100 μ L of a 1.0 mg/mL Acetanilide solution into a vial and dilute with 880 μ L of the mobile phase.

Chromatographic Procedure

- Set up the HPLC system with the chromatographic conditions specified in Table 1 (Condition 2).
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 5 μL of the prepared standard and sample solutions.



 Record the chromatograms and measure the peak areas for Nitrofurantoin and the internal standard.

Data Analysis

The concentration of Nitro**furantoin** in the sample can be calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * (Concentration_standard / Dilution_factor)

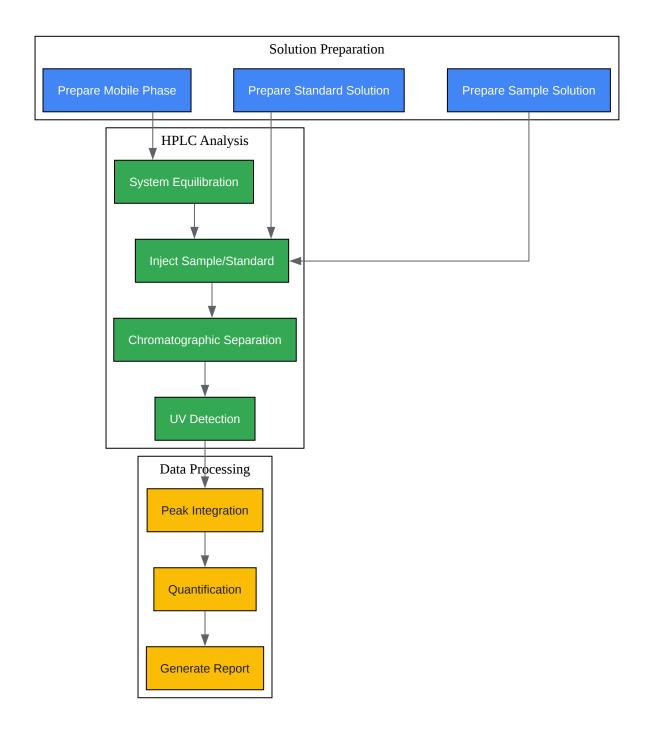
Where:

- Area_sample is the peak area of Nitrofurantoin in the sample chromatogram.
- Area standard is the peak area of Nitrofurantoin in the standard chromatogram.
- Concentration standard is the concentration of the Nitrofurantoin working standard.
- Dilution factor is the dilution factor used during sample preparation.

Visualizations

The following diagrams illustrate the experimental workflow for Nitrofurantoin quantification.

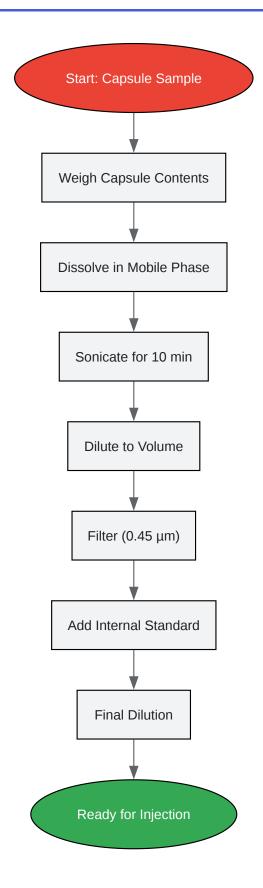




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Caption: Experimental workflow for HPLC quantification of Nitrofurantoin.





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Caption: Sample preparation workflow for Nitrofurantoin capsules.



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